5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde
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Overview
Description
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H7NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes can yield multi-substituted dihydrofuropyridine derivatives . The reaction conditions often involve the use of potassium hydroxide as a catalyst and solvents like dimethyl sulfoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid.
Reduction: 5,7-Dihydrofuro[3,4-b]pyridine-3-methanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydrofuro[3,4-b]pyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2,3-Dihydrofuro[2,3-b]pyridine: Differs in the position of the fused rings, leading to different chemical properties and reactivity.
Uniqueness
5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Properties
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-3-6-1-7-4-11-5-8(7)9-2-6/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMWOWDTOPGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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